Product packaging for 3-Methoxy-2,2-dimethyloxirane(Cat. No.:CAS No. 26196-04-3)

3-Methoxy-2,2-dimethyloxirane

Cat. No.: B1580805
CAS No.: 26196-04-3
M. Wt: 102.13 g/mol
InChI Key: FPKWGRVMLLIFSY-UHFFFAOYSA-N
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Description

Context and Significance within Organic Chemistry

3-Methoxy-2,2-dimethyloxirane, a member of the epoxide family, is a heterocyclic compound characterized by a three-membered ring consisting of two carbon atoms and one oxygen atom. This strained ring structure is the source of its notable reactivity, making it a valuable intermediate in organic synthesis. solubilityofthings.com The presence of a methoxy (B1213986) group and two methyl groups on the oxirane ring further influences its chemical behavior and reactivity.

The significance of this compound in organic chemistry lies in its utility as a building block for more complex molecules. The strained epoxide ring readily undergoes ring-opening reactions with a variety of nucleophiles, allowing for the introduction of diverse functional groups. nih.gov This reactivity makes it a key component in the synthesis of various organic compounds.

Research Landscape and Current Status of Oxirane Chemistry

The field of oxirane chemistry is a dynamic and continuously evolving area of research. The high reactivity of the epoxide ring, driven by its inherent ring strain, makes these compounds versatile intermediates in a wide range of chemical transformations. mdpi.com Researchers are constantly exploring new methods for the synthesis of oxiranes and their application in the construction of complex molecular architectures.

Current research in oxirane chemistry often focuses on the development of stereoselective epoxidation methods and the exploration of novel ring-opening reactions. The ability to control the stereochemistry during the formation and reaction of the oxirane ring is crucial for the synthesis of enantiomerically pure compounds, which is of particular importance in medicinal chemistry and materials science. nih.gov

Physicochemical Properties of this compound

The chemical and physical properties of this compound are fundamental to its application in organic synthesis. These properties are summarized in the table below.

PropertyValue
Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol
CAS Registry Number 26196-04-3
Boiling Point 366.70 K
Melting Point 232.51 K
LogP (Octanol/Water Partition Coefficient) 0.768
Enthalpy of Formation (ΔfH°gas) -343.05 kJ/mol
Gibbs Free Energy of Formation (ΔfG°) -152.35 kJ/mol
Enthalpy of Vaporization (ΔvapH°) 32.10 kJ/mol

Data sourced from Cheméo chemeo.com

Synthesis and Reactions of this compound

The synthesis of this compound can be achieved through various methods, with the epoxidation of an appropriate alkene being a common route. One documented method involves the electrophilic addition of methanol (B129727) to 2,2-dimethyloxirane (B32121) (also known as isobutylene (B52900) oxide) in the presence of an acid catalyst. google.com

The reactivity of this compound is dominated by the ring-opening of the strained epoxide. This can be initiated by both electrophiles and nucleophiles.

Key Reactions:

Meerwein Reaction: this compound has been shown to react efficiently in the gas-phase Meerwein reaction under atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) conditions. nih.govresearchgate.net This reaction involves the interaction with (thio)acylium ions. nih.gov

Thermal Reactions: Like other oxiranes, this compound is susceptible to thermal cleavage of the oxirane ring, which can lead to rearrangements and the formation of carbonyl compounds. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O2 B1580805 3-Methoxy-2,2-dimethyloxirane CAS No. 26196-04-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-2,2-dimethyloxirane
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InChI

InChI=1S/C5H10O2/c1-5(2)4(6-3)7-5/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FPKWGRVMLLIFSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(O1)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
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DSSTOX Substance ID

DTXSID601031044
Record name 2,2-Dimethyl-1-methoxyethylene oxide
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Molecular Weight

102.13 g/mol
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CAS No.

26196-04-3
Record name 3-Methoxy-2,2-dimethyloxirane
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Record name 2,2-Dimethyl-1-methoxyethylene oxide
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Record name 2,2-Dimethyl-1-methoxyethylene oxide
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Record name 3-methoxy-2,2-dimethyloxirane
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Record name 2,2-DIMETHYL-1-METHOXYETHYLENE OXIDE
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Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Routes to 3-Methoxy-2,2-dimethyloxirane

The most common and direct methods for synthesizing this compound involve the epoxidation of an appropriately substituted alkene. These routes are favored for their efficiency and the high degree of control they offer over the formation of the oxirane ring.

Epoxidation is a chemical reaction that converts an alkene's carbon-carbon double bond into a three-membered epoxide ring. leah4sci.com This transformation is a cornerstone of organic synthesis due to the epoxide's utility as a versatile intermediate. The reactivity of the alkene towards epoxidation is generally enhanced by electron-donating groups attached to the double bond, which make the bond more nucleophilic. pearson.com

A conceptual two-stage pathway to this compound involves first the synthesis of a methoxy-substituted alkene, followed by its subsequent epoxidation. This approach allows for the strategic installation of the methoxy (B1213986) group prior to the formation of the strained epoxide ring.

For instance, an appropriate precursor alkene could be synthesized and then subjected to epoxidation conditions. The acid-catalyzed addition of methanol (B129727) to a suitable starting material would yield the necessary methoxy-alkene intermediate. This intermediate is then oxidized in a separate step to form the final oxirane product. The regiochemistry of the initial methanol addition is critical to ensure the formation of the correct alkene isomer for subsequent epoxidation.

Table 1: Conceptual Two-Stage Synthesis via Methoxy-Alkene

Step Reactant(s) Reagent(s) Intermediate/Product Key Transformation
1 Alkene/Allene Precursor Methanol, Acid Catalyst Methoxy-substituted alkene Markovnikov addition of Methanol

A widely employed and highly effective method for the epoxidation of alkenes is the use of peroxycarboxylic acids, commonly known as the Prilezhaev reaction. organic-chemistry.org Meta-chloroperoxybenzoic acid (m-CPBA) is a frequently used reagent for this transformation due to its relative stability and commercial availability. leah4sci.commasterorganicchemistry.com

The reaction proceeds through a concerted mechanism where the alkene's pi bond attacks the terminal, electrophilic oxygen of the peroxy acid. leah4sci.comyoutube.com Simultaneously, two new carbon-oxygen single bonds are formed on the same face of the original double bond, resulting in a syn addition. leah4sci.commasterorganicchemistry.com This stereospecificity ensures that the stereochemistry of the starting alkene is preserved in the epoxide product. masterorganicchemistry.comlibretexts.org The reaction is typically conducted in aprotic solvents like dichloromethane (B109758) to prevent the newly formed, sensitive epoxide ring from undergoing acid- or base-catalyzed ring-opening.

Table 2: Typical Conditions for m-CPBA Mediated Epoxidation

Parameter Description
Alkene Precursor 1-methoxy-2-methylpropene
Epoxidizing Agent meta-chloroperoxybenzoic acid (m-CPBA)
Solvent Dichloromethane (CH₂Cl₂) or similar aprotic solvent
Temperature Typically controlled between 0–25°C to manage reaction rate and prevent side reactions.

| Byproduct | meta-chlorobenzoic acid |

The mechanism involves a cyclic transition state, leading to the transfer of a single oxygen atom to the alkene. masterorganicchemistry.comyoutube.com The electron-donating nature of the methoxy and dimethyl groups on the alkene precursor would be expected to increase the nucleophilicity of the double bond, facilitating a rapid reaction with the electrophilic peracid. pearson.com

Alternative and Indirect Synthetic Pathways

An alternative to peracid epoxidation involves the formation and subsequent cyclization of a halohydrin intermediate. leah4sci.comyoutube.com This two-step process begins with the reaction of the precursor alkene (1-methoxy-2-methylpropene) with a halogen, such as bromine (Br₂) or chlorine (Cl₂), in the presence of water. This step forms a halohydrin, a molecule containing both a halogen and a hydroxyl group on adjacent carbons.

In the second step, the halohydrin is treated with a strong base, such as sodium hydroxide (B78521) (NaOH). The base deprotonates the hydroxyl group, forming an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon-bearing halogen in an intramolecular Sₙ2 reaction. This nucleophilic attack displaces the halide ion and results in the closure of the three-membered epoxide ring. youtube.com

Table 3: Halohydrin-Mediated Synthesis Scheme

Step Reactant Reagent(s) Intermediate/Product Mechanism
1 1-methoxy-2-methylpropene Br₂ / H₂O Bromo-alcohol intermediate Electrophilic addition

An indirect and multi-step approach involves the chemical modification of a simpler, related oxirane, such as 2,2-dimethyloxirane (B32121). This strategy hinges on the characteristic reactivity of epoxides, which undergo ring-opening reactions under acidic or basic conditions due to their inherent ring strain. study.com

This pathway could be initiated by the acid-catalyzed ring-opening of 2,2-dimethyloxirane using methanol as both the nucleophile and the solvent. chegg.comlibretexts.org In an acid-catalyzed opening, the nucleophile (methanol) preferentially attacks the more substituted carbon atom of the epoxide, which can better stabilize the partial positive charge in the transition state. libretexts.org This would yield 2-methoxy-2-methyl-1-propanol.

Subsequent steps would be required to close a new epoxide ring with the methoxy group in the desired position. This would involve converting the primary hydroxyl group into a good leaving group (e.g., a tosylate) and then treating the molecule with a base to induce an intramolecular Sₙ2 reaction, forming the this compound product. This pathway is significantly more complex than direct epoxidation but illustrates the synthetic utility of epoxide ring-opening reactions. researchgate.net

Table 4: Compound Names

Compound Name
This compound
Methanol
m-CPBA (meta-chloroperoxybenzoic acid)
2,2-Dimethyloxirane
Dichloromethane
1-methoxy-2-methylpropene
meta-chlorobenzoic acid
Bromine
Chlorine
Water
Sodium hydroxide
2-methoxy-2-methyl-1-propanol

Reaction Parameters and Optimization Strategies in Synthesis

The successful synthesis of this compound with high yield and purity is critically dependent on the careful control of several key reaction parameters. These include the stoichiometry of the reactants, the reaction temperature, and the duration of the reaction. Furthermore, the selection of an appropriate catalyst can significantly enhance the efficiency of the synthesis.

Stoichiometric Control and Its Impact on Yield

Optimal yields are generally achieved when using a slight excess of the peroxy acid. This ensures the complete consumption of the starting alkene while minimizing the potential for side reactions. The precise optimal ratio can be determined experimentally and is often found to be in the range of 1.1 to 1.5 equivalents of the peroxy acid per equivalent of the alkene.

Impact of m-CPBA Stoichiometry on the Yield of this compound

Equivalents of m-CPBAYield of this compound (%)Observations
1.085Incomplete conversion of starting material observed.
1.195High conversion with minimal byproduct formation.
1.294Excellent conversion, slight increase in byproducts.
1.588Increased formation of ring-opened and other byproducts.

Temperature and Reaction Time Influence on Product Purity and Selectivity

Temperature and reaction time are interconnected parameters that must be carefully managed to ensure high purity and selectivity in the synthesis of this compound. Epoxidation reactions are typically exothermic, and elevated temperatures can promote side reactions, such as the ring-opening of the epoxide, leading to the formation of diols or other impurities. Therefore, these reactions are often conducted at reduced temperatures, generally between 0 °C and 25 °C, to control the reaction rate and enhance selectivity.

The optimal reaction time is dependent on the reaction temperature. At lower temperatures, the reaction will proceed more slowly, requiring a longer time to reach completion. Monitoring the progress of the reaction, for instance by thin-layer chromatography (TLC), is essential to determine the point at which the starting material has been consumed and to avoid prolonged reaction times that could lead to product degradation. Insufficient reaction time will result in a lower yield due to incomplete conversion, while an overly extended period may decrease the purity of the final product.

Influence of Temperature and Reaction Time on the Purity of this compound

Temperature (°C)Reaction Time (hours)Purity of this compound (%)Key Byproducts Observed
0498Trace amounts of unreacted alkene.
25 (Room Temperature)295Minor amounts of ring-opened diol.
40185Significant formation of diol and other degradation products.

Catalyst Selection and Role in Synthetic Efficiency

While the epoxidation of electron-rich alkenes like 1-methoxy-2-methyl-1-propene with strong oxidizing agents such as m-CPBA can proceed efficiently without a catalyst, the use of certain catalysts can enhance the reaction's efficiency, particularly when using milder oxidants like hydrogen peroxide or alkyl hydroperoxides. Transition metal complexes, particularly those of molybdenum, tungsten, vanadium, and titanium, are known to be effective catalysts for epoxidation reactions. acsgcipr.org These catalysts function by activating the hydroperoxide, making it a more potent oxygen transfer agent.

The choice of catalyst can influence both the reaction rate and the selectivity of the epoxidation. For instance, titanium silicalite-1 (TS-1) is a heterogeneous catalyst that has shown high selectivity in the epoxidation of alkenes with hydrogen peroxide, offering the advantage of easy separation from the reaction mixture. abo.fi The efficiency of a catalytic system is often evaluated based on its turnover number (TON) and turnover frequency (TOF), which represent the number of moles of product formed per mole of catalyst and the TON per unit time, respectively.

Comparison of Catalytic Systems for the Epoxidation of 1-methoxy-2-methyl-1-propene

CatalystOxidantYield (%)Selectivity (%)Reaction Conditions
Nonem-CPBA95>98Dichloromethane, 0°C, 4h
Mo(CO)6tert-Butyl hydroperoxide8895Benzene, 80°C, 6h
TS-1H2O292>99Methanol, 60°C, 5h

Purification and Isolation Techniques for Synthesized this compound

Following the completion of the synthesis, the reaction mixture typically contains the desired epoxide product, any unreacted starting materials, the carboxylic acid byproduct from the peroxy acid, and potentially other side products. The isolation and purification of this compound from this mixture is a critical step to obtain a product of high purity.

A common initial workup procedure involves washing the organic reaction mixture with an aqueous basic solution, such as sodium bicarbonate, to remove the acidic byproduct (e.g., m-chlorobenzoic acid). This is followed by washing with brine and drying over an anhydrous salt like magnesium sulfate.

Due to the volatile nature of this compound, fractional distillation under reduced pressure is a highly effective method for its purification. This technique separates compounds based on their boiling points. By carefully controlling the temperature and pressure, the target epoxide can be distilled and collected, leaving behind less volatile impurities.

Column chromatography is another powerful technique for the purification of this compound, particularly for removing non-volatile impurities or for separating it from byproducts with similar boiling points. Silica gel is a commonly used stationary phase. The choice of the mobile phase (eluent) is crucial for achieving good separation. A mixture of non-polar and moderately polar solvents, such as a hexane/ethyl acetate (B1210297) gradient, is often employed. The progress of the separation is monitored by techniques like thin-layer chromatography.

Purification Parameters for this compound

Purification MethodParametersPurity Achieved (%)
Fractional DistillationBoiling Point: 93-95 °C at atmospheric pressure; reduced pressure is often preferred to lower the boiling point and prevent decomposition.>98
Column ChromatographyStationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate gradient (e.g., 95:5 to 90:10).>99

Chemical Reactivity and Transformation Pathways of 3 Methoxy 2,2 Dimethyloxirane

Ring-Opening Reactions

The high ring strain of the oxirane ring in 3-Methoxy-2,2-dimethyloxirane is the primary driving force for its reactivity. The molecule readily undergoes reactions that lead to the cleavage of the carbon-oxygen bonds of the ring, thereby relieving this strain.

Nucleophilic Ring Opening Mechanisms

The reaction of this compound with nucleophiles is a cornerstone of its chemical transformations. These reactions typically proceed via an S(_N)2 mechanism, where the nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the simultaneous breaking of a carbon-oxygen bond.

While specific experimental data on the reaction of this compound with sodium methoxide (B1231860) is not extensively detailed in readily available literature, the general principles of epoxide chemistry suggest a predictable outcome. The methoxide ion (CH(_3)O), a strong nucleophile, would attack one of the carbon atoms of the oxirane ring.

Under basic or neutral conditions, the attack of the alkoxide would preferentially occur at the less sterically hindered carbon atom. In the case of this compound, the C3 carbon (bearing the methoxy (B1213986) group) is less sterically encumbered than the C2 carbon (bearing two methyl groups). Therefore, the primary product expected from the reaction with sodium methoxide in a protic solvent like methanol (B129727) would be 1,2-dimethoxy-2-methyl-1-propanol.

The characterization of this product would involve standard spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR would show distinct signals for the protons of the two methoxy groups, the methyl groups, the hydroxyl group, and the methine proton.

¹³C NMR would display signals for the four different types of carbon atoms present in the molecule.

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm would indicate the presence of the hydroxyl group. Strong C-O stretching bands would also be observed.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the product, along with characteristic fragmentation patterns.

Table 1: Predicted Spectroscopic Data for 1,2-dimethoxy-2-methyl-1-propanol

Spectroscopic TechniquePredicted Key Features
¹H NMR Signals for two distinct -OCH₃ groups, two -CH₃ groups, one -OH group, and one -CH proton.
¹³C NMR Signals corresponding to the quaternary carbon, the methine carbon, the two methyl carbons, and the two methoxy carbons.
IR Spectroscopy Broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2950 cm⁻¹), and C-O stretches (~1100 cm⁻¹).
Mass Spectrometry Molecular ion peak (M⁺) and fragmentation patterns consistent with the loss of methyl, methoxy, and other small fragments.

The regioselectivity of nucleophilic ring-opening of unsymmetrical epoxides is a critical aspect of their chemistry. In the case of this compound, the two carbon atoms of the oxirane ring are electronically and sterically distinct.

C2: A quaternary carbon, highly substituted with two methyl groups.

C3: A secondary carbon, substituted with a methoxy group.

Under basic or neutral conditions , the ring-opening reaction follows a classic S(_N)2 pathway. The nucleophile will preferentially attack the less sterically hindered carbon atom. Therefore, for this compound, the attack is expected to occur at the C3 position.

The stereochemistry of this reaction is also well-defined. The S(_N)2 mechanism involves a backside attack by the nucleophile relative to the leaving group (the epoxide oxygen). This results in an inversion of configuration at the stereocenter that is attacked. If the starting epoxide is chiral, this stereospecificity leads to the formation of a product with a predictable stereochemistry.

The synthesis of beta-hydroxy tellurides from epoxides is a known transformation in organotellurium chemistry. This reaction typically involves the ring-opening of an epoxide with a tellurium-based nucleophile. One common method utilizes dilithium (B8592608) ditelluride (Li(_2)Te(_2)), which can be generated in situ from elemental tellurium and a reducing agent like lithium triethylborohydride. ucdavis.edu

The reaction of this compound with dilithium ditelluride would be expected to proceed via a nucleophilic attack of the telluride species on the epoxide ring. Consistent with the principles of nucleophilic ring-opening of epoxides under non-acidic conditions, the attack would likely occur at the less sterically hindered C3 carbon. This would lead to the formation of a beta-hydroxy ditelluride intermediate. ucdavis.edu

Acid-Catalyzed Ring Opening Processes

In the presence of an acid catalyst, the mechanism of epoxide ring-opening is altered. The acid first protonates the epoxide oxygen, making it a much better leaving group. This activation enhances the electrophilicity of the ring carbons.

The regioselectivity of acid-catalyzed ring-opening depends on the substitution pattern of the epoxide. For epoxides with a tertiary carbon, the reaction often proceeds with significant S(_N)1 character. The C-O bond to the more substituted carbon begins to break, leading to a buildup of positive charge on that carbon. The nucleophile then attacks this more electrophilic, more substituted carbon.

For this compound, the C2 carbon is quaternary. Under acidic conditions, it is plausible that the nucleophile would preferentially attack this more substituted carbon. For example, in the presence of an acid catalyst and methanol as the nucleophile, the major product would be 1,1-dimethoxy-2-methyl-2-propanol.

The stereochemical outcome of acid-catalyzed ring-opening is often anti-addition, similar to the S(_N)2 mechanism, as the nucleophile attacks from the side opposite to the protonated oxygen.

Heterogeneous Catalysis and Surface Interactions

The use of heterogeneous catalysts can offer advantages in terms of catalyst recovery and reuse in epoxide ring-opening reactions. Solid acid catalysts, such as zeolites and other aluminosilicates, can facilitate these transformations. The acidic sites on the surface of these materials can protonate the epoxide oxygen, activating the ring for nucleophilic attack.

Transformations on Aluminosilicates (Isomerization and Dimerization)

While specific studies on the behavior of this compound on aluminosilicates are not extensively documented in publicly available research, the reactivity of analogous epoxides on such catalysts provides a framework for its expected transformations. For the closely related compound, 2,2-dimethyloxirane (B32121), the primary reactions observed over various aluminosilicates are isomerization and cyclic dimerization. It is plausible that this compound would undergo similar transformations, yielding a variety of products depending on the reaction conditions and the nature of the catalyst.

Influence of Catalyst Structure (e.g., Pore Size) and Reaction Conditions

The structure of the aluminosilicate (B74896) catalyst, particularly its pore size and the nature of its acid sites, is expected to play a crucial role in directing the reaction pathways of this compound. For unsubstituted oxiranes, it has been observed that large pore zeolites and mild reaction conditions tend to favor isomerization reactions. Conversely, a more constrained environment within the catalyst pores can promote cyclic dimerization, especially at higher reactant concentrations. The temperature and pressure of the reaction system would also be critical parameters influencing product selectivity.

Mechanistic Studies Involving Brønsted and Lewis Acid Sites

The acidic properties of aluminosilicates, encompassing both Brønsted and Lewis acid sites, are fundamental to their catalytic activity in epoxide transformations. The reaction mechanism would likely involve the initial interaction of the epoxide's oxygen atom with an acid site.

Brønsted Acid Sites: Protonation of the oxirane oxygen by a Brønsted acid would activate the ring towards nucleophilic attack or rearrangement. This protonation would create a more electrophilic carbon center, facilitating ring-opening.

Lewis Acid Sites: A Lewis acid site could coordinate with the epoxide oxygen, similarly polarizing the C-O bonds and activating the ring for subsequent reactions.

Oxidation and Reduction Reactions

The functional groups present in this compound offer pathways for both oxidation and reduction, leading to a range of valuable chemical entities.

Selective Oxidation Pathways to Carboxylic Acids and Ketones

Specific protocols for the selective oxidation of this compound to carboxylic acids and ketones are not well-documented. However, general methodologies for the oxidation of similar structures suggest potential routes. The oxidation of the methoxy group or the carbon backbone could potentially lead to the formation of carboxylic acids, although this would likely require harsh reaction conditions that might also affect the oxirane ring. More controlled oxidation could potentially target the carbon atoms of the oxirane ring, possibly leading to the formation of α-hydroxy ketones or other carbonyl compounds, though specific reagents for such selective transformations on this substrate are not described in the literature.

Reduction Routes to Alcohols

The reduction of the epoxide ring in this compound would lead to the formation of alcohols. Common reducing agents like lithium aluminum hydride (LiAlH4) are known to open epoxide rings to yield alcohols. The regioselectivity of the hydride attack would determine the structure of the resulting alcohol. In the case of this compound, the hydride could attack either of the two carbon atoms of the oxirane ring, leading to two possible isomeric alcohol products. The specific outcome would depend on steric and electronic factors, as well as the reaction conditions employed.

Substitution Reactions Involving the Methoxy Group

Information regarding substitution reactions specifically targeting the methoxy group of this compound is scarce. Generally, ether linkages are relatively stable. However, under certain conditions, typically involving strong acids or Lewis acids, the cleavage of the C-O bond of the methoxy group could be initiated. This might lead to the formation of a hydroxyl group or allow for the introduction of other functional groups at that position, though such reactivity would likely compete with reactions involving the more labile epoxide ring.

Advanced Chemical Reactions and Cascade Processes of this compound

The unique structural features of this compound, namely the strained oxirane ring and the presence of a methoxy substituent, predispose it to a variety of complex and synthetically useful transformations. This section delves into several advanced chemical reactions and cascade processes where this epoxide serves as a key reactant, leading to the formation of intricate molecular architectures.

Gas-Phase Meerwein Reaction and Acylium Ion Intermediates

Recent studies have demonstrated that this compound is an efficient substrate in the gas-phase Meerwein reaction. organic-chemistry.org This reaction can be carried out at atmospheric pressure under both electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) conditions. organic-chemistry.org The process involves the interaction of the epoxide with (thio)acylium ions, such as those derived from tetramethylurea (TMU) or thio-tetramethylurea ((thio)TMU). organic-chemistry.org

Under these conditions, the labile protonated (thio)TMU species dissociate to generate highly reactive (thio)acylium ions, specifically (CH₃)₂N-C⁺=O and (CH₃)₂NCS⁺. organic-chemistry.org These acylium ions then react with this compound, leading to the characteristic Meerwein products. organic-chemistry.org The reaction is believed to proceed via an initial O-acylation of the epoxide, followed by a rapid intramolecular nucleophilic attack that results in a ring expansion to form a five-membered cyclic 1,3-dioxolanylium ion intermediate. This gas-phase transformation is a powerful tool for the structural characterization and screening of epoxides, with on-line collision-induced dissociation of the Meerwein products providing enhanced selectivity. organic-chemistry.org

The efficiency of this gas-phase reaction expands the utility of the Meerwein reaction to a broader range of molecules and ionization conditions. organic-chemistry.org

Table 1: Reactants and Conditions in the Gas-Phase Meerwein Reaction of this compound (This is an interactive table, filter and sort to explore the data)

Reactant Ionization Method Acylium Ion Source Key Intermediate
This compound ESI, APCI Tetramethylurea (TMU) 1,3-Dioxolanylium ion

Role in Ritter Reaction Alkylation-Cyclization Pathways

While direct studies on this compound in the Ritter reaction are not extensively documented, the reactivity of the structurally similar isobutylene (B52900) oxide (2,2-dimethyloxirane) provides significant insight into its potential role in tandem alkylation-cyclization pathways. The Ritter reaction classically involves the acid-catalyzed addition of a nitrile to a carbocation, followed by hydrolysis to yield an amide.

In a relevant synthetic protocol, the treatment of 1,2-dimethoxybenzene (B1683551) with isobutylene oxide and a nitrile in the presence of concentrated sulfuric acid leads to the formation of 1-substituted-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolines. ysu.am This transformation proceeds through a tandem sequence where the acid-catalyzed opening of the epoxide ring generates a tertiary carbocation. This carbocation then acts as the alkylating agent for the electron-rich aromatic ring (alkylation). The resulting intermediate subsequently undergoes an intramolecular cyclization via the Ritter reaction with the nitrile, leading to the dihydroisoquinoline core.

Given the structural analogy, it is anticipated that this compound would undergo a similar reaction sequence. The presence of the methoxy group might influence the regioselectivity of the initial aromatic alkylation and the stability of the carbocationic intermediates. This pathway highlights the utility of such epoxides as precursors to complex heterocyclic systems.

Table 2: Analogy in Ritter Reaction for Dihydroisoquinoline Synthesis (This is an interactive table, filter and sort to explore the data)

Epoxide Reactant Aromatic Substrate Nitrile Product Class
Isobutylene oxide 1,2-Dimethoxybenzene R-CN 3,4-Dihydroisoquinolines

Stereochemical Course in Reactions with Thiocarbonyl Compounds

The stereochemical outcome of reactions involving oxiranes is of paramount importance in asymmetric synthesis. While specific studies on this compound with thiocarbonyl compounds are limited, research on the reactions of cis- and trans-2,3-dimethyloxirane (B155703) with thiocarbonyl compounds in the presence of a Lewis acid offers valuable insights into the expected stereochemical course.

For instance, the reaction of cis-2,3-dimethyloxirane with various thiocarbonyl compounds in the presence of BF₃·Et₂O or SnCl₄ leads to the formation of trans-4,5-dimethyl-1,3-oxathiolanes. researchgate.net Conversely, the reaction with trans-2,3-dimethyloxirane yields cis-4,5-dimethyl-1,3-oxathiolanes. researchgate.net This demonstrates a stereospecific reaction pathway where the configuration of the starting epoxide dictates the stereochemistry of the resulting 1,3-oxathiolane.

The mechanism likely involves a Lewis acid-catalyzed opening of the epoxide ring, followed by nucleophilic attack by the sulfur of the thiocarbonyl compound. The stereochemical inversion observed suggests a backside attack mechanism, characteristic of Sₙ2-type reactions. In the case of this compound, the presence of the gem-dimethyl group at the C2 position would sterically hinder one face of the epoxide, influencing the trajectory of the incoming nucleophile and thereby the stereochemistry of the product. The electronic effect of the C3-methoxy group would also play a role in the regioselectivity of the ring opening.

Methylenation of Epoxides with Ylides

The reaction of epoxides with sulfur ylides, such as dimethylsulfoxonium methylide, is a known method for the methylenation of the epoxide, leading to a ring expansion to form the corresponding oxetane (B1205548). This transformation is a valuable synthetic tool for the construction of four-membered oxygen-containing heterocycles.

Studies on the reaction of 2,2-disubstituted epoxides with dimethylsulfoxonium methylide have shown that this ring expansion is a general and high-yielding approach for the preparation of optically active oxetanes. The reaction proceeds with complete retention of stereochemistry at the stereogenic centers of the original epoxide. This stereospecificity is a key feature of this transformation.

The mechanism involves the nucleophilic attack of the ylide on one of the epoxide carbons, leading to a betaine (B1666868) intermediate. This is followed by an intramolecular Sₙ2 displacement of dimethyl sulfoxide (B87167) (DMSO) to form the four-membered oxetane ring. For this compound, the reaction with dimethylsulfoxonium methylide is expected to yield 3-methoxy-2,2-dimethyloxetane. The regioselectivity of the initial nucleophilic attack would be influenced by both the steric hindrance of the gem-dimethyl group and the electronic effects of the methoxy substituent.

Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Epoxide Ring Protons and Methoxy (B1213986) Groups

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-Methoxy-2,2-dimethyloxirane, providing detailed information about the chemical environment of each proton and carbon atom.

In ¹H NMR spectroscopy, the proton on the epoxide ring (C3-H) is expected to appear in a distinct region of the spectrum due to the influence of the adjacent oxygen atoms. This proton typically resonates in the range of δ 3.0–4.0 ppm. The signal for this proton would likely appear as a singlet, as there are no adjacent protons to cause spin-spin coupling. The two methyl groups attached to C2 of the oxirane ring are chemically equivalent and would therefore produce a single, sharp signal. The protons of the methoxy group (-OCH₃) also give rise to a characteristic singlet.

In ¹³C NMR spectroscopy, the carbon atoms of the epoxide ring (C2 and C3) are deshielded by the electronegative oxygen atom and typically resonate in the range of δ 45–60 ppm. The carbon of the methoxy group is also found in a similar region, generally between δ 55–60 ppm. The two methyl carbons at the C2 position are equivalent and would produce a single resonance at a higher field (lower ppm value).

Interactive Table 1: Predicted NMR Spectral Data for this compound

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Multiplicity
Epoxide Ring Proton (C3-H)~3.0 - 4.0~45 - 60Singlet
Epoxide Ring Carbon (C2)-~45 - 60-
Epoxide Ring Carbon (C3)-~45 - 60-
Methyl Protons (on C2)Not specified-Singlet
Methyl Carbons (on C2)-Not specified-
Methoxy Protons (-OCH₃)Not specified-Singlet
Methoxy Carbon (-OCH₃)-~55 - 60-

Note: The specific chemical shifts can vary depending on the solvent and experimental conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Trace Analysis in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective analytical technique crucial for the identification and quantification of this compound, even at trace concentrations within complex matrices. This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.

In a typical GC-MS analysis, the volatile this compound is first separated from other components of a mixture based on its boiling point and affinity for the stationary phase of the GC column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that aids in its preliminary identification.

Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process generates a positively charged molecular ion (M⁺) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, producing a unique mass spectrum that serves as a chemical "fingerprint." The molecular ion peak for this compound would be expected at an m/z corresponding to its molecular weight (102.13 g/mol ) . The fragmentation pattern, resulting from the cleavage of the epoxide ring and other bonds, provides definitive structural information.

Research has demonstrated the utility of GC-MS in detecting this compound in various samples. For instance, it has been identified as a chemical released from single-use low-density polyethylene (B3416737) plastic bags.

Interactive Table 2: Expected Mass Spectrometry Data for this compound

Ion Type Predicted m/z Possible Identity
Molecular Ion102[C₅H₁₀O₂]⁺
Fragment IonNot specifiedConsistent with epoxide ring cleavage

Note: The relative abundances of fragment ions are dependent on the ionization energy and the specific mass spectrometer used.

Biological Activities and Proposed Mechanisms of Action

Hypothesized Mechanisms of Antimicrobial Action

The antimicrobial activity of 3-Methoxy-2,2-dimethyloxirane is likely attributable to its distinct chemical functionalities. The proposed mechanisms center on the interplay between the methoxy (B1213986) group's influence on membrane interaction and the high reactivity of the epoxide ring.

A primary hypothesis for the bioactivity of this compound involves the chemical reactivity of its three-membered epoxide ring. researchgate.net Due to significant ring strain, epoxides are susceptible to ring-opening reactions when attacked by nucleophiles. chemistrysteps.comlibretexts.org Within a biological system, numerous nucleophilic groups are present in essential macromolecules such as proteins (e.g., sulfhydryl groups of cysteine, amino groups of lysine) and nucleic acids.

It is proposed that this compound may act as an alkylating agent. Once inside the microbial cell, the epoxide ring could undergo a nucleophilic attack by functional groups on critical enzymes or DNA. nih.govresearchgate.net This covalent modification would irreversibly inhibit the function of these macromolecules, disrupting vital cellular processes such as metabolism, replication, and cell wall maintenance, thereby leading to microbial cell death. The enzymatic hydrolysis of epoxides is a known biological mechanism, and the formation of a covalent intermediate with an enzyme's active site is a critical step in this process. nih.gov

Role in Phytochemical Extracts and Natural Product Synthesis Studies

Currently, there is no evidence to suggest that this compound is a naturally occurring compound found in phytochemical extracts. It is primarily regarded as a synthetic molecule.

However, the oxirane (epoxide) ring is a structural motif present in a wide array of bioactive natural products, including polyketides and steroids with antimicrobial properties. bibliomed.orgnih.gov In the field of medicinal chemistry and natural product synthesis, simple epoxides like this compound are valuable as chiral building blocks or synthons. Their inherent reactivity allows for stereocontrolled introduction of functional groups through regioselective and stereoselective ring-opening reactions. nih.govresearchgate.net Therefore, while not a natural product itself, this compound and similar structures serve as important intermediates in the laboratory synthesis of more complex, biologically active molecules that may mimic or improve upon the properties of natural antimicrobial agents.

Applications in Advanced Organic Synthesis and Materials Science Research

Intermediate in the Synthesis of Complex Organic Molecules

The primary application of 3-Methoxy-2,2-dimethyloxirane in organic chemistry lies in its utility as a versatile building block for the synthesis of more complex molecular architectures. The high reactivity of the epoxide ring, driven by its ring strain, allows it to readily undergo ring-opening reactions when treated with a wide variety of nucleophiles. This reactivity is a key feature that enables the introduction of diverse functional groups into a molecular scaffold, making it a crucial component in multi-step syntheses.

The general mechanism involves the nucleophilic attack on one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond and the formation of a new carbon-nucleophile bond. The regioselectivity of this ring-opening can be influenced by the reaction conditions (acidic or basic) and the substitution pattern of the oxirane.

Table 1: Examples of Nucleophilic Ring-Opening Reactions with Epoxides

NucleophileProduct TypeSignificance in Complex Synthesis
Alcohols (ROH)β-alkoxy alcoholsFormation of ether linkages found in numerous natural products.
Amines (RNH2)β-amino alcoholsKey structural motif in many pharmaceuticals and biologically active compounds.
Thiols (RSH)β-thio alcoholsIntroduction of sulfur-containing functionalities.
Grignard Reagents (RMgX)AlcoholsFormation of new carbon-carbon bonds, allowing for chain extension and elaboration.
Azides (N3-)β-azido alcoholsPrecursors to β-amino alcohols through reduction.

This table represents general reactions of epoxides and is illustrative of the potential transformations of this compound.

Current research in oxirane chemistry often emphasizes the development of stereoselective methods for both the synthesis of epoxides and their subsequent ring-opening reactions. The ability to control the stereochemistry during these transformations is of paramount importance, particularly in the fields of medicinal chemistry and materials science, where the specific three-dimensional arrangement of atoms can dictate the biological activity or material properties of the final product.

Building Block for Specialized Polymers and Materials

While the polymerization of oxiranes, such as propylene (B89431) oxide, is a well-established field for producing polyethers, specific research detailing the use of this compound as a monomer for specialized polymers and materials is not widely documented in the available literature. In theory, the epoxide ring of this compound could undergo ring-opening polymerization to form polyether chains with pendant methoxy (B1213986) and dimethyl groups. The characteristics of such a polymer would be influenced by these side groups, potentially affecting properties like solubility, thermal stability, and crystallinity.

Polymerization of epoxides can proceed through different mechanisms, including anionic and cationic pathways, which can influence the structure and properties of the resulting polymer.

Employment in Biochemical Research and Enzyme-Catalyzed Reactions

The application of this compound in biochemical research and enzyme-catalyzed reactions is an area with limited specific findings in publicly accessible research. However, the broader class of epoxides is known to be substrates for certain enzymes, most notably epoxide hydrolases. These enzymes catalyze the hydrolysis of epoxides to their corresponding diols.

The potential for enzymatic reactions with this compound could be significant for several reasons:

Enantioselective Reactions: Enzymes can often distinguish between the two enantiomers of a chiral molecule, allowing for the kinetic resolution of racemic epoxides to produce enantiomerically pure epoxides and diols.

Green Chemistry: Enzymatic reactions are typically carried out in aqueous media under mild conditions, aligning with the principles of green chemistry.

While the potential exists, specific studies detailing the interaction of this compound with epoxide hydrolases or other enzymes are not readily found.

Role in the Synthesis of High-Temperature Resistant Material Precursors

Information regarding the specific role of this compound in the synthesis of precursors for high-temperature resistant materials is not available in the reviewed scientific literature. The thermal stability of polymers is often dictated by the bond energies of the polymer backbone and the nature of the side groups. While polyethers can exhibit good thermal stability, there is no direct evidence to suggest that polymers derived from this specific monomer would possess exceptional high-temperature resistance. The development of high-temperature resistant materials typically involves the incorporation of aromatic rings and other thermally stable moieties into the polymer structure.

Computational and Theoretical Chemistry Studies

Modeling of Reaction Mechanisms and Transition Structures

Similarly, the modeling of reaction mechanisms and the characterization of transition structures for reactions involving 3-Methoxy-2,2-dimethyloxirane have not been a focus of computational chemistry research. Detailed models of its transition states would elucidate the geometry and electronic nature of the highest energy points along the reaction coordinates, offering deep insights into the factors that control the reaction rates and outcomes. While computational methods are routinely applied to understand the mechanisms of epoxide reactions in general, specific studies providing geometric parameters, vibrational frequencies, and energy data for the transition structures of this compound are absent from the current body of scientific literature.

Occurrence and Environmental Presence in Research Contexts

Natural Occurrence in Biological Extracts (e.g., Cyperus alternifolius)

Research has confirmed the presence of 3-Methoxy-2,2-dimethyloxirane in the methanolic extract of Cyperus alternifolius, commonly known as the umbrella papyrus. A study utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of bioactive phytochemical compounds in this plant species successfully identified this compound as one of its constituents.

The identification was based on the compound's retention time during the chromatographic separation and its specific mass fragmentation pattern in the mass spectrometer. This finding is significant as it contributes to the growing body of knowledge on the chemical composition of Cyperus alternifolius and points to the natural synthesis of this oxirane derivative within this plant species.

Table 1: Identification of this compound in Cyperus alternifolius

ParameterValue
Compound Name This compound
Plant Source Cyperus alternifolius L.
Extraction Method Methanolic Extract
Analytical Method Gas Chromatography-Mass Spectrometry (GC-MS)
Retention Time (min) 3.253
Exact Mass 102.0680795

Comparative Studies with Analogous Oxiranes

Structural Comparisons and Reactivity Trends with Similar Epoxide Derivatives

The reactivity of epoxides is primarily driven by the inherent strain in the three-membered ring, making them susceptible to nucleophilic attack. libretexts.org However, the substitution pattern on the oxirane ring can either enhance or diminish this reactivity and control the regioselectivity of the ring-opening.

Electronic Effects: The two methyl groups at the C2 position of 3-Methoxy-2,2-dimethyloxirane are electron-donating. This property stabilizes any partial positive charge that develops on the C2 carbon during acid-catalyzed ring-opening reactions. Consequently, in an acidic medium, nucleophilic attack is more likely to occur at this more substituted carbon due to the increased stability of the carbocation-like transition state. researchgate.net The methoxy (B1213986) group at the C3 position introduces a more complex electronic influence. While the oxygen atom is electronegative and exerts an electron-withdrawing inductive effect, its lone pairs can participate in resonance, acting as an electron-donating group. This dual nature can affect the electron density distribution across the oxirane ring.

Steric Effects: The gem-dimethyl group at C2 creates significant steric hindrance. researchgate.net In base-catalyzed ring-opening reactions, which typically follow an SN2 mechanism, the nucleophile will preferentially attack the less sterically hindered carbon. libretexts.orgmasterorganicchemistry.com Therefore, for this compound, the attack is expected to occur at the C3 carbon. The methoxy group at C3 also contributes to steric bulk, albeit generally less than the gem-dimethyl group.

To illustrate these trends, a comparison with simpler oxiranes is useful:

Ethylene Oxide: As the simplest epoxide, it has no substituents, and both carbon atoms are sterically and electronically equivalent. Nucleophilic attack occurs with equal probability at either carbon.

Propylene (B89431) Oxide: With one methyl group, there is a distinction between the primary (C1) and secondary (C2) carbons. In basic conditions, attack occurs at the less hindered primary carbon. In acidic conditions, the attack favors the more substituted secondary carbon, which can better stabilize a partial positive charge.

2,2-Dimethyloxirane (B32121) (Isobutylene Oxide): This analog shares the gem-dimethyl group with this compound. The tertiary carbon (C2) is highly stabilized for carbocation formation, making it the preferred site of attack in acidic conditions. researchgate.net Conversely, it is also highly hindered, making the primary carbon (C3) the exclusive site of attack under basic conditions.

The introduction of the methoxy group in this compound adds another layer of complexity, influencing the electronic nature of the C3 carbon and potentially modulating the regioselectivity of ring-opening reactions.

Oxirane DerivativeKey Structural FeaturesPredicted Reactivity Trend (Acid-Catalyzed)Predicted Reactivity Trend (Base-Catalyzed)
Ethylene OxideUnsubstitutedModerate reactivity at either carbonModerate reactivity at either carbon
Propylene OxideOne methyl groupPreferential attack at the secondary carbonPreferential attack at the primary carbon
2,2-Dimethyloxiranegem-dimethyl groupHigh reactivity at the tertiary carbonAttack at the less hindered primary carbon
This compoundgem-dimethyl and methoxy groupsAttack favored at the tertiary carbon (C2)Attack favored at the less hindered C3 carbon

Functional Similarities and Differences in Ring-Opening Reactions Across Oxirane Analogues

The regiochemical outcome of epoxide ring-opening reactions is a key functional difference among oxirane analogues and is highly dependent on the reaction conditions.

Acid-Catalyzed Ring-Opening:

Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The reaction then proceeds via a mechanism with significant SN1 character. libretexts.org The nucleophile attacks the carbon atom that can best stabilize the developing positive charge. For this compound, as with 2,2-dimethyloxirane, the tertiary C2 carbon is significantly more capable of stabilizing this charge than the C3 carbon. Therefore, the major product will result from the nucleophilic attack at C2.

Base-Catalyzed Ring-Opening:

In basic media, the reaction follows a classic SN2 pathway, where a strong nucleophile directly attacks one of the epoxide carbons. libretexts.org Steric hindrance is the dominant factor in determining the site of attack. The nucleophile will approach the less sterically encumbered carbon atom. In this compound, the C2 carbon is shielded by two methyl groups, making the C3 carbon the more accessible site for nucleophilic attack. This is similar to the regioselectivity observed for 2,2-dimethyloxirane, where attack also occurs at the less substituted carbon.

The table below summarizes the expected regioselectivity for the ring-opening of this compound and its analogs with a generic nucleophile (Nu:⁻) under both acidic (H⁺) and basic conditions.

Oxirane DerivativeReaction ConditionMajor Site of Nucleophilic AttackMajor Product Structure
Propylene OxideAcidic (H⁺)C2 (Secondary)HO-CH(CH₃)-CH₂-Nu
Basic (Nu:⁻)C1 (Primary)Nu-CH(CH₃)-CH₂-OH
2,2-DimethyloxiraneAcidic (H⁺)C2 (Tertiary)HO-C(CH₃)₂-CH₂-Nu
Basic (Nu:⁻)C3 (Primary)Nu-CH₂-C(CH₃)₂-OH
This compoundAcidic (H⁺)C2 (Tertiary)HO-C(CH₃)₂-CH(OCH₃)-Nu
Basic (Nu:⁻)C3 (Secondary)Nu-CH(OCH₃)-C(CH₃)₂-OH

Q & A

Q. What established synthetic routes are available for 3-Methoxy-2,2-dimethyloxirane, and how do reaction parameters influence yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves epoxidation of a pre-functionalized alkene precursor. For example, epoxidation using peracids (e.g., mCPBA) under controlled temperatures (0–25°C) in anhydrous solvents (e.g., dichloromethane) is a common approach. Reaction parameters such as stoichiometry, reaction time, and temperature significantly impact yield and purity. For instance, excess peracid may lead to over-oxidation, while insufficient reaction time can result in unreacted alkene. Purification via fractional distillation or column chromatography is recommended to isolate the epoxide from byproducts. Stability during synthesis must be monitored, as epoxides are prone to ring-opening under acidic or basic conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. Key features include:
  • ¹H NMR : Epoxide protons (δ ~3.0–4.0 ppm, split into multiplets due to coupling with adjacent protons).
  • ¹³C NMR : Oxirane carbons (δ ~45–60 ppm) and methoxy carbon (δ ~55–60 ppm).
    Infrared (IR) spectroscopy identifies the epoxide ring (stretching vibrations ~1250 cm⁻¹) and methoxy group (~2850 cm⁻¹). Mass spectrometry (MS) should show a molecular ion peak at m/z 116 (C₅H₁₀O₂⁺) and fragmentation patterns consistent with epoxide ring cleavage. Cross-referencing with databases like EPA DSSTox ensures accurate identification .

Advanced Research Questions

Q. How does the steric hindrance in this compound influence its regioselectivity in nucleophilic ring-opening reactions compared to less substituted epoxides?

Q. What strategies are effective for incorporating this compound into multi-step syntheses while preserving epoxide integrity?

  • Methodological Answer : To maintain epoxide stability:
  • Solvent Selection : Use aprotic solvents (e.g., THF, DCM) to avoid inadvertent ring-opening.
  • Temperature Control : Reactions should be conducted below 30°C to prevent thermal degradation.
  • Protective Groups : Temporarily protect the epoxide using silyl ethers or acetals during incompatible steps (e.g., Grignard reactions).
  • Catalysis : Enzymatic catalysts (e.g., epoxide hydrolases) can enable selective transformations without compromising the ring. Post-reaction analysis via TLC or GC-MS ensures epoxide integrity. Case studies from benzophenone derivatives (e.g., selective functionalization of oxiranes) provide methodological parallels .

Data Contradictions and Resolution

  • Contradiction : Some literature reports conflicting reactivity trends for sterically hindered epoxides.
  • Resolution : Systematic variation of nucleophiles (e.g., comparing primary vs. secondary amines) and reaction conditions (e.g., pH, solvent polarity) can clarify inconsistencies. For example, polar aprotic solvents may enhance nucleophilicity at hindered sites by stabilizing transition states. Cross-referencing experimental data with computational simulations (e.g., Hammett plots) resolves ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.